
(2-Methyl-3-furanyl)methanedithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(dimercaptomethyl)furan is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a dimercaptomethyl group at the third position. This compound is known for its distinctive sulfurous odor, often described as meaty or onion-like, making it useful in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(dimercaptomethyl)furan typically involves the reaction of chloromethane with sodium thiosulfate to form Bunte salts, which then react with 2-methyl-3-furanthiol to yield the desired compound . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of 2-Methyl-3-(dimercaptomethyl)furan follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Chloromethane and sodium thiosulfate.
Reaction Vessel: Large-scale reactors with controlled temperature and pressure.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(dimercaptomethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Halogenated furans, nitrofurans.
Scientific Research Applications
2-Methyl-3-(dimercaptomethyl)furan has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor
Mechanism of Action
The mechanism of action of 2-Methyl-3-(dimercaptomethyl)furan involves its interaction with biological molecules. The compound’s sulfur-containing groups can form disulfide bonds with thiol groups in proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting essential enzymes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bioplastics.
2-Methylfuran: A simpler furan derivative with a single methyl group substitution
Uniqueness
2-Methyl-3-(dimercaptomethyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its dual sulfur-containing groups make it particularly valuable in applications requiring strong odor characteristics or antimicrobial properties .
Properties
Molecular Formula |
C6H8OS2 |
|---|---|
Molecular Weight |
160.3 g/mol |
IUPAC Name |
(2-methylfuran-3-yl)methanedithiol |
InChI |
InChI=1S/C6H8OS2/c1-4-5(6(8)9)2-3-7-4/h2-3,6,8-9H,1H3 |
InChI Key |
GFXNKYVGPFBKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
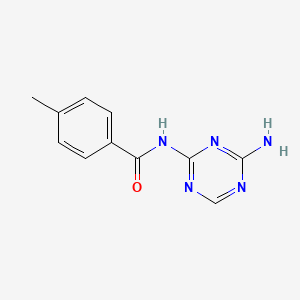

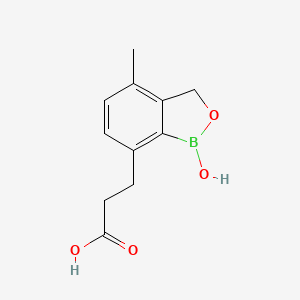

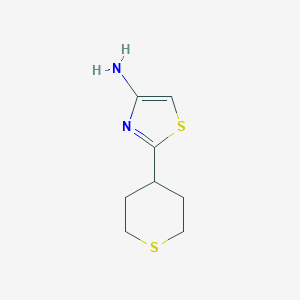
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)

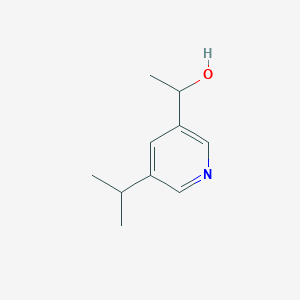
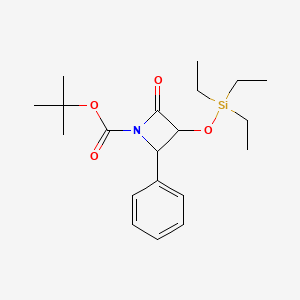

![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
